![molecular formula C6H11ClN2S B1525827 4-(Propan-2-yl)-1,3-thiazol-2-amine hydrochloride CAS No. 1351647-94-3](/img/structure/B1525827.png)
4-(Propan-2-yl)-1,3-thiazol-2-amine hydrochloride
Overview
Description
4-(Propan-2-yl)-1,3-thiazol-2-amine hydrochloride is a useful research compound. Its molecular formula is C6H11ClN2S and its molecular weight is 178.68 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
4-(Propan-2-yl)-1,3-thiazol-2-amine hydrochloride is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a thiazole ring structure, which is known for its diverse biological properties, including antiviral, antibacterial, and anticancer activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings and case studies.
Chemical Structure and Properties
The chemical formula of this compound is C₇H₁₃ClN₂S, with a molecular weight of approximately 178.68 g/mol. The presence of an isopropyl group attached to the thiazole nitrogen enhances its solubility and reactivity, making it a valuable candidate for drug development.
Antiviral Activity
Research indicates that thiazole derivatives exhibit significant antiviral properties. Specifically, compounds similar to this compound have shown activity against human immunodeficiency virus (HIV) and other viral pathogens. The mechanism of action may involve interaction with viral enzymes or receptors that are critical for viral replication .
Antibacterial and Antifungal Properties
Thiazoles are frequently investigated for their antibacterial and antifungal activities. Studies have reported that this compound may inhibit the growth of various bacterial strains. Its effectiveness can be attributed to its ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival .
Antitumor Activity
The anticancer potential of thiazole derivatives has been widely studied. For instance, compounds structurally related to this compound have demonstrated cytotoxic effects against different cancer cell lines. The structure–activity relationship (SAR) studies suggest that modifications at specific positions on the thiazole ring can enhance anticancer efficacy .
Table 1: Summary of Biological Activities
Case Study 1: Antiviral Efficacy
A study investigated the antiviral properties of various thiazole derivatives against HIV. The results indicated that compounds similar to this compound inhibited viral replication in vitro by targeting reverse transcriptase enzymes .
Case Study 2: Anticancer Properties
In another study focusing on the anticancer effects of thiazole derivatives, researchers synthesized several analogs and tested their cytotoxicity against human cancer cell lines. The findings revealed that specific modifications on the thiazole ring significantly improved their potency against cancer cells compared to standard chemotherapeutic agents .
The biological activity of this compound may be attributed to its interactions with various biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in viral replication or bacterial metabolism.
- Receptor Interaction : It could interact with specific receptors that modulate cellular responses related to inflammation or apoptosis.
- Structural Similarity : Its structural resemblance to known bioactive compounds allows it to mimic their action in biological systems .
Scientific Research Applications
Pharmaceutical Applications
Antiviral and Antimicrobial Activity
Research indicates that thiazole derivatives, including 4-(Propan-2-yl)-1,3-thiazol-2-amine hydrochloride, exhibit promising antiviral properties. Thiazoles have been studied for their activity against HIV, suggesting that this compound may also have similar effects. Furthermore, thiazole derivatives are frequently investigated for antibacterial and antifungal activities, making them valuable in the development of new antibiotics.
Anticonvulsant Properties
Thiazole compounds have shown potential in anticonvulsant applications. Various studies have synthesized thiazole-integrated compounds that demonstrated significant anticonvulsant activity in animal models . The structure-activity relationship (SAR) studies indicate that modifications in the thiazole ring can enhance efficacy against seizures, positioning this compound as a candidate for further investigation in this area .
Cancer Research
The compound has been evaluated for its antiproliferative effects against human cancer cell lines. For instance, derivatives of thiazole have been shown to inhibit tubulin polymerization, disrupting microtubule dynamics and leading to cell cycle arrest in cancer cells . This mechanism suggests that this compound could be a potential lead compound in cancer therapy.
Organic Synthesis
This compound serves as an important intermediate in organic synthesis. Its ability to undergo various chemical reactions makes it suitable for creating more complex molecules used in pharmaceuticals and agrochemicals. The compound's reactivity is enhanced by the presence of functional groups within its structure.
Mechanistic Studies
Understanding the mechanisms through which this compound interacts with biological systems is crucial for its application development. Studies suggest that it may interact with specific enzymes or receptors involved in disease pathways. Its structural similarity to known inhibitors allows researchers to hypothesize its role in modulating biological targets relevant to viral infections or bacterial growth.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally related compounds can be insightful:
Compound Name | Structure Type | Unique Features |
---|---|---|
4-Isopropylthiazole | Thiazole derivative | Distinct pharmacological properties |
2-Amino-thiazole | Thiazole derivative | Known for antimicrobial activity |
5-Methylthiazole | Thiazole derivative | Involved in metabolic processes |
The unique isopropyl substitution on the thiazole nitrogen distinguishes this compound from other thiazoles, potentially influencing its biological activity and synthesis pathways.
Case Studies and Research Findings
Several case studies illustrate the applications of this compound:
Case Study 1: Antiviral Activity
A study investigating the antiviral properties of thiazole derivatives found that certain modifications led to enhanced activity against HIV strains. The findings suggest that similar modifications could be applied to this compound to improve its efficacy.
Case Study 2: Anticonvulsant Screening
In a series of experiments assessing anticonvulsant properties, analogues of thiazoles were synthesized and tested. The results indicated that specific substitutions on the thiazole ring significantly improved anticonvulsant activity compared to standard medications like ethosuximide .
Properties
IUPAC Name |
4-propan-2-yl-1,3-thiazol-2-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2S.ClH/c1-4(2)5-3-9-6(7)8-5;/h3-4H,1-2H3,(H2,7,8);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRCKYWQLPAPDNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CSC(=N1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1351647-94-3 | |
Record name | 4-(propan-2-yl)-1,3-thiazol-2-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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